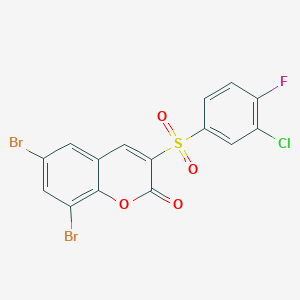

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one

Description

6,8-Dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by bromine substitutions at positions 6 and 8 of the coumarin core and a sulfonyl group linked to a 3-chloro-4-fluorophenyl moiety at position 2. This compound’s structural complexity arises from its halogenated aromatic systems and sulfonyl functional group, which are known to enhance bioactivity and binding affinity in drug discovery contexts.

Properties

IUPAC Name |

6,8-dibromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Br2ClFO4S/c16-8-3-7-4-13(15(20)23-14(7)10(17)5-8)24(21,22)9-1-2-12(19)11(18)6-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRFIKWVGRLXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Br2ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a chromen-2-one derivative, followed by the introduction of the sulfonyl group and the chlorofluorophenyl moiety. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS), and sulfonylation reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways The sulfonyl group and halogen atoms play a crucial role in its reactivity and binding affinity The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related coumarin and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Bioactivity

- 6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one: This coumarin derivative () features chlorine atoms at positions 6 and 8 and a methoxyphenyl group at position 3. It exhibits MARK4 kinase inhibition (IC₅₀ = 7.804 µM) and suppresses HepG2 cell viability (IC₅₀ = 15.92 µM).

- 6,8-Dibromo-3-(1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2H-chromen-2-one (3hd): A brominated coumarin with a trifluoro-hydroxyethyl-pyrrole substituent (), this compound shows antifungal activity against plant pathogens. The trifluoro and pyrrole groups enhance lipophilicity (XLogP3 ~5.7), which may improve membrane permeability compared to the sulfonyl-containing target compound.

Heterocyclic Core Modifications

- Quinazolin-4(3H)-ones (): Compounds like 6,8-dibromo-2-hydrazinylmethyl-3-(substituted phenyl)quinazolin-4(3H)-ones exhibit antibacterial and anti-HIV activity. The quinazolinone core, compared to coumarin, introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. For example, compound SPC-III Br showed antibacterial activity equivalent to ciprofloxacin (100 µg/mL vs. 10 µg/mL), suggesting that core heterocycle choice significantly impacts biological target selectivity .

Physicochemical and Pharmacokinetic Profiles

*Estimated based on structural analogs.

Key Findings

Halogenation : Bromine substitutions at positions 6 and 8 enhance bioactivity compared to chlorine, as seen in MARK4 inhibition and antifungal activity .

Sulfonyl vs. Thiazole/Pyrrole : The sulfonyl group in the target compound may improve solubility and target specificity compared to lipophilic substituents like thiazole or trifluoro-hydroxyethyl-pyrrole .

Core Heterocycle: Coumarins generally exhibit kinase and antifungal activity, while quinazolinones are more effective in antibacterial applications, highlighting the role of core structure in biological targeting .

Biological Activity

6,8-Dibromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Br2ClFNO3S. The compound features a coumarin backbone with bromine substituents and a sulfonamide moiety, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have shown that coumarin derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study indicated that certain coumarin derivatives demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Compound | Activity Type | Target Organism | Inhibition Zone (mm) |

|---|---|---|---|

| 6,8-Dibromo Coumarin | Antimicrobial | S. aureus | 18 |

| 6,8-Dibromo Coumarin | Antimicrobial | E. coli | 15 |

| Other Coumarins | Antimicrobial | K. pneumoniae | 20 |

Anti-inflammatory Activity

Coumarins are also recognized for their anti-inflammatory effects. The compound's sulfonamide group may enhance its ability to inhibit pro-inflammatory cytokines. Research has shown that similar compounds can significantly reduce inflammation in animal models of arthritis .

Anticancer Activity

The anticancer potential of coumarin derivatives is well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest . Specifically, the compound under review has been suggested to target multiple pathways involved in cancer progression.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of several coumarin derivatives on human cancer cell lines. The results indicated that the compound exhibited IC50 values in the micromolar range against various cancer types, suggesting potent anticancer activity.

- In Vivo Studies : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. This highlights its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.